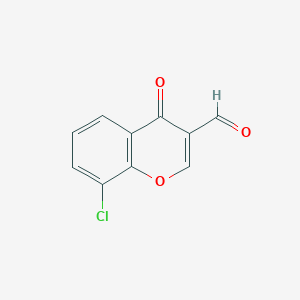

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-8-3-1-2-7-9(13)6(4-12)5-14-10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKXZKLGRXOECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537202 | |

| Record name | 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-09-0 | |

| Record name | 8-Chloro-4-oxo-4H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated 3-formylchromone derivative, is a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The chromone scaffold itself is a privileged structure, forming the core of many biologically active compounds. The strategic placement of a chlorine atom at the 8-position and a formyl group at the 3-position of the chromene ring system imparts unique electronic properties and reactivity, making it a versatile building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and potential applications, with a focus on insights relevant to drug discovery and development.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.

| Property | Value |

| CAS Number | 64481-09-0[1] |

| Molecular Formula | C₁₀H₅ClO₃[2][3] |

| Molecular Weight | 208.60 g/mol [2] |

| IUPAC Name | 8-chloro-4-oxo-4H-chromene-3-carbaldehyde |

| Appearance | Typically a solid |

| Solubility | Soluble in many organic solvents |

Synthesis: The Vilsmeier-Haack Approach

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is most commonly and efficiently achieved via the Vilsmeier-Haack reaction. This powerful formylation method utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic substrate. In this case, the starting material is 2-hydroxy-3-chloroacetophenone. The reaction proceeds through a cyclization and formylation cascade.

The causality behind this experimental choice lies in the efficiency and regioselectivity of the Vilsmeier-Haack reaction for this class of compounds. The electron-donating hydroxyl group of the acetophenone directs the formylation, and the subsequent intramolecular cyclization is thermodynamically favorable, leading to the stable chromone ring system.

Caption: Synthetic pathway for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis can be confirmed by analytical techniques such as NMR spectroscopy.

Materials:

-

2-Hydroxy-3-chloroacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Appropriate organic solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

-

Vilsmeier Reagent Preparation: In a fume hood, to a stirred solution of anhydrous DMF (3 equivalents) in a round-bottom flask cooled in an ice bath (0-5 °C), add POCl₃ (3 equivalents) dropwise. Maintain the temperature below 20°C. Stir the mixture for approximately 1 hour to allow for the formation of the pinkish formylating complex (Vilsmeier reagent).[4]

-

Addition of Starting Material: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the reaction temperature is maintained below 20°C.[4]

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours at the same temperature. Then, allow the mixture to stand at room temperature overnight.[4]

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A yellow solid precipitate of the crude product will form.[4]

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol:acetic acid mixture (1:1).[4]

Structural Elucidation and Spectroscopic Data

The structural integrity of the synthesized 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde can be unequivocally confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for verifying the structure of the target compound. The key chemical shifts and coupling constants provide a unique fingerprint of the molecule.

¹H NMR (400 MHz, DMSO-d₆): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | t | 1H | Aromatic H |

| 8.07 | d | 1H | Aromatic H |

| 8.10 | d | 1H | Aromatic H |

| 9.03 | s | 1H | Aromatic H |

| 10.12 | s | 1H | Aldehyde H |

Note: The specific positions of the aromatic protons would require further 2D NMR analysis for unambiguous assignment.

Crystal Structure and Solid-State Interactions

X-ray crystallography has revealed that in the solid state, the non-hydrogen atoms of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde are essentially coplanar.[2][3] In the crystal lattice, molecules are linked through stacking interactions.[2][3] Interestingly, while halogen bonding is observed in the dichlorinated analogue (6,8-dichloro-4-oxochromene-3-carbaldehyde), it is not present in the monochlorinated 8-chloro derivative.[5] This highlights the subtle yet significant influence of the substitution pattern on intermolecular interactions, a crucial consideration in rational drug design and crystal engineering.

Applications in Drug Discovery and Development

The chromene scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive aldehyde group at the 3-position and the chlorine atom at the 8-position of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde makes it a valuable intermediate for the synthesis of a diverse library of derivatives for biological screening.

The aldehyde functionality can readily undergo various chemical transformations, such as:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

These synthetic routes allow for the systematic exploration of the structure-activity relationship (SAR) of novel chromone-based compounds, a cornerstone of modern drug discovery.

Caption: Application workflow of the core scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety recommendations include:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its formyl group, provides a robust platform for the generation of diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and structural characteristics, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their research endeavors.

References

-

BIOFOUNT. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 64481-09-0. Available from: [Link]

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available from: [Link]

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed. Available from: [Link]

-

Ishikawa, Y. (2014). Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. Available from: [Link]

-

Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o831. Available from: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

SpectraBase. 1H NMR of 8-chloro-N'-[(E)-(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4H-thieno[3,2-c]chromene-2-carbohydrazide. Available from: [Link]

-

Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. Available from: [Link]

-

Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o572. Available from: [Link]

-

PubChem. 4-Oxo-4H-chromene-3-carbaldehyde oxime. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. Available from: [Link]

-

IOSR Journal. (2015). “Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex”. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Ghosh, C. K., & Chakraborty, S. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Archive for Organic Chemistry, 2015(6), 288-361. Available from: [Link]

-

Al-Ostath, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. Available from: [Link]

-

ResearchGate. 4-oxo-4H-chromene-3-carboxaldehyde. Available from: [Link]

-

Request PDF. The Role of Chromenes in Drug Discovery and Development. Available from: [Link]

Sources

- 1. 64481-09-0|8-Chloro-4-oxo-4H-chromene-3-carbaldehyde|8-Chloro-4-oxo-4H-chromene-3-carbaldehyde|-范德生物科技公司 [bio-fount.com]

- 2. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Introduction

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a halogenated derivative of the chromone scaffold, a core structure found in many naturally occurring compounds and synthetic molecules of medicinal importance.[1][2] The chromone ring system is a privileged scaffold in drug discovery, known to be a constituent of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] This specific derivative, featuring a chlorine atom at the 8-position and a reactive carbaldehyde (formyl) group at the 3-position, serves as a versatile synthetic intermediate for the development of novel heterocyclic compounds and potential therapeutic agents.[3][5] Its unique electronic and steric properties, conferred by the chloro and formyl substituents, make it a subject of significant interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, spectroscopic signature, and standard synthetic protocols, offering field-proven insights for its effective use in a research and development setting.

Molecular Structure and Identification

A precise understanding of the molecular architecture is the foundation for all subsequent chemical and biological investigations. The structural and identifying information for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is summarized below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated 3-formylchromone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular weight and spectroscopic signature. Furthermore, this guide will present a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The document will also explore key analytical techniques for its structural elucidation and purity assessment, providing the necessary framework for its application in further research and development. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional organic materials.

Introduction: The Significance of the Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. The subject of this guide, 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, is a key intermediate in the synthesis of more complex chromone derivatives. The presence of the chlorine atom at the 8-position and the aldehyde group at the 3-position provides two reactive handles for further molecular elaboration, making it a versatile building block for combinatorial library synthesis and targeted drug design.

Physicochemical Properties of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in any research endeavor. The key properties of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | [1][2] |

| Molecular Weight | 208.60 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Melting Point | Not explicitly stated for the 8-chloro derivative, but the parent compound, 4-oxo-4H-chromene-3-carbaldehyde, has a melting point of 151-153 °C. | [3] |

| Solubility | Soluble in organic solvents such as DMSO and N,N-dimethylformamide. | [2] |

Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is typically achieved through a Vilsmeier-Haack formylation of the corresponding 2-hydroxy-3-chloroacetophenone. This reaction is a reliable and widely used method for the introduction of a formyl group onto an activated aromatic ring.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 2-hydroxy-3-chloroacetophenone.

Caption: Synthetic workflow for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure for a similar derivative and should be performed by a qualified chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Hydroxy-3-chloroacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxy-3-chloroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 3 mL per mmol of starting material).

-

Vilsmeier Reagent Formation and Reaction: Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise via the dropping funnel over a period of 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approximately 5 mL per mmol of starting material). A precipitate should form upon quenching.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with deionized water to remove any residual DMF and inorganic salts. Dry the product in vacuo to yield 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization and Analytical Techniques

The identity and purity of the synthesized 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde must be confirmed through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. For 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, the expected signals include a singlet for the aldehydic proton (around 10 ppm), a singlet for the proton at the 2-position of the chromone ring (around 9 ppm), and signals in the aromatic region corresponding to the protons on the chlorinated benzene ring. A reported ¹H NMR spectrum in DMSO-d₆ showed peaks at δ = 7.58 (t, 1H), 8.07 (d, 1H), 8.10 (d, 1H), 9.03 (s, 1H), and 10.12 (s, 1H)[2].

-

-

Mass Spectrometry (MS):

-

DART-MS: Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and sensitive technique for determining the molecular weight of a compound. The calculated mass for the protonated molecule [C₁₀H₅ClO₃ + H]⁺ is 209.001, with a found value reported as 209.014[2].

-

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. Studies have shown that in the crystal structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, the atoms are essentially coplanar[1][2]. The molecules in the crystal are linked through stacking interactions[1][2].

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Caption: A typical workflow for the characterization of the synthesized product.

Applications in Drug Discovery and Development

The 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex heterocyclic systems. The chlorine atom can also be a site for further modification through nucleophilic aromatic substitution or cross-coupling reactions. The chromone core itself is associated with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its key properties, a detailed synthetic protocol, and a robust characterization workflow. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic applications. The methodologies and data presented herein are intended to serve as a practical resource to facilitate and accelerate research in this exciting field.

References

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. [Link]

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed, 25161540. [Link]

-

LookChem. (n.d.). CAS No.17422-74-1,CHROMONE-3-CARBOXALDEHYDE Suppliers,MSDS download. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde, a halogenated chromone derivative of significant interest in medicinal chemistry and materials science. Chromene scaffolds are prevalent in a vast array of biologically active compounds, and understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials.[1][2] This document details the synthesis, single-crystal X-ray diffraction analysis, and key structural features of the title compound, offering insights into its solid-state conformation and intermolecular interactions. Experimental protocols and data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a halogen atom, such as chlorine, onto the chromene backbone can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like halogen bonds.[4] The 3-formyl group further enhances the synthetic versatility of the scaffold, allowing for the facile introduction of diverse functionalities.[5][6] A thorough understanding of the crystal structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is therefore crucial for elucidating structure-activity relationships (SAR) and guiding the design of next-generation therapeutic agents and functional materials.

Synthesis and Crystal Growth

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heterocyclic compounds.[7]

Experimental Protocol: Synthesis

-

Starting Material Preparation: The synthesis commences with the preparation of 2-hydroxy-3-chloroacetophenone.[7]

-

Vilsmeier-Haack Formylation: To a solution of 2-hydroxy-3-chloroacetophenone (11.1 mmol) in N,N-dimethylformamide (30 ml), phosphorus oxychloride (POCl₃, 27.7 mmol) is added dropwise over 5 minutes at 0 °C.[7]

-

Reaction and Work-up: The reaction mixture is stirred for 16 hours at room temperature. Following the reaction, water (50 ml) is added to precipitate the product.[7]

-

Purification: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the title compound.[7] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent system, such as acetone-hexane.[8]

Caption: Synthetic workflow for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Crystal Structure Analysis

The molecular structure and crystal packing of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde have been elucidated by single-crystal X-ray diffraction.[7][9] The compound crystallizes in the triclinic space group P-1.[7]

Crystallographic Data

The fundamental crystallographic parameters for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde are summarized in the table below.

| Parameter | Value[7] |

| Chemical Formula | C₁₀H₅ClO₃ |

| Molecular Weight | 208.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9436 (15) |

| b (Å) | 7.1539 (17) |

| c (Å) | 9.165 (2) |

| α (°) | 102.049 (19) |

| β (°) | 103.403 (17) |

| γ (°) | 100.650 (19) |

| Volume (ų) | 419.89 (18) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor (%) | 2.8 |

Molecular Geometry

The molecule is essentially planar.[7][9] The root-mean-square deviation for the non-hydrogen atoms is 0.032 Å, with the largest deviation from the least-squares plane being 0.0598 (14) Å for a pyran-ring carbon atom.[7][9] This planarity is a common feature in fused aromatic ring systems and influences the nature of the intermolecular interactions within the crystal lattice.

Caption: 2D representation of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Intermolecular Interactions and Crystal Packing

In the crystal, the molecules are linked through stacking interactions along the b-axis.[7][9] The shortest centroid-centroid distance between the pyran and benzene rings of adjacent molecules is 3.566 (2) Å.[7][9] The distance between the chlorine atom and the formyl oxygen atom of a neighboring molecule is approximately 3.301 (2) Å, which is close to the sum of their van der Waals radii (3.27 Å).[7] This suggests the absence of a strong halogen bond in this particular crystal structure, a phenomenon that is observed in other dichlorinated 3-formylchromone derivatives.[4][7] The crystal packing is further stabilized by C—H···O hydrogen bonds.[10][11]

Spectroscopic and Physicochemical Characterization

Complementary analytical techniques are essential for a comprehensive understanding of the compound's properties.

Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. For instance, in DMSO-d₆, the proton NMR spectrum shows characteristic signals for the aromatic and aldehydic protons.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the elemental composition of the synthesized compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl and aldehyde C-H stretching vibrations.

-

Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation.[7][11] The structure is solved by direct methods and refined using full-matrix least-squares on F².[8][12]

Caption: Workflow for the physicochemical characterization of the title compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. The synthesis, crystallographic data, molecular geometry, and intermolecular interactions have been discussed in detail, supported by experimental protocols and visualizations. The planar nature of the molecule and the presence of π-π stacking interactions are key features of its solid-state architecture. This information is invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for the design of new chromene-based compounds with tailored properties.

References

-

Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. Journal of Molecular Structure. [Link]

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. [Link]

-

X-Ray diffraction and NMR studies of two chromenes from the reoots of Ageratina arsenei. Semantic Scholar. [Link]

-

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed. [Link]

-

Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

The single crystal X-ray analysis derived molecular structure of a 6m... ResearchGate. [Link]

-

8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). ResearchGate. [Link]

-

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Center for Biotechnology Information. [Link]

-

Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed. [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

4-Oxo-4H-chromene-3-carbaldehyde oxime. PubChem. [Link]

-

Synthesis of 4H-chromenes. Organic Chemistry Portal. [Link]

-

Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. [Link]

-

8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Semantic Scholar. [Link]

-

4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Ray diffraction and NMR studies of two chromenes from the reoots of Ageratina arsenei [scielo.org.mx]

- 9. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The chromone scaffold is a privileged structure in medicinal chemistry, and the presence of a chloro substituent at the 8-position and a formyl group at the 3-position provides reactive handles for further molecular elaboration. This guide offers a comprehensive overview of the primary synthetic pathway to this valuable building block, grounded in established chemical principles and supported by detailed experimental protocols.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction. This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich substrate.[1][2] In this specific synthesis, the starting material is 2-hydroxy-3-chloroacetophenone. The reaction proceeds via a double formylation, followed by cyclization and dehydration to yield the target chromone-3-carbaldehyde.[1]

Experimental Workflow

The synthesis can be logically divided into two main stages: the preparation of the starting material, 2-hydroxy-3-chloroacetophenone, and the subsequent Vilsmeier-Haack reaction to form the final product.

Part 1: Synthesis of 2-hydroxy-3-chloroacetophenone

While 2-hydroxy-3-chloroacetophenone can be commercially sourced, its synthesis from more readily available precursors is often necessary. A common method involves the Fries rearrangement of 2-chlorophenyl acetate.[3]

Step-by-Step Protocol: Fries Rearrangement

-

Esterification: React 2-chlorophenol with acetyl chloride in the presence of a suitable base (e.g., pyridine) to form 2-chlorophenyl acetate.

-

Rearrangement: Treat the 2-chlorophenyl acetate with a Lewis acid, such as aluminum chloride (AlCl₃), at an elevated temperature. The acyl group will migrate to the ortho and para positions of the phenolic hydroxyl group.

-

Isolation: The desired ortho isomer, 2-hydroxy-3-chloroacetophenone, can be separated from the para isomer and other byproducts by techniques such as fractional distillation or column chromatography.

Part 2: Vilsmeier-Haack Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

This stage constitutes the core of the synthesis, transforming the substituted acetophenone into the target chromone.

Step-by-Step Protocol

-

Vilsmeier Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Add anhydrous dimethylformamide (DMF, 3 equivalents) to the flask and commence stirring. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.[1]

-

Reaction with 2-hydroxy-3-chloroacetophenone: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.[1][4]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes the intermediate iminium salt, leading to the precipitation of the crude 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.[1]

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with water and dry it in vacuo. A reported yield for this reaction is 72%.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and acetic acid.

Quantitative Data

The Vilsmeier-Haack reaction is a versatile method applicable to a range of substituted 2-hydroxyacetophenones. The table below summarizes reported yields for the synthesis of various chromone-3-carbaldehydes.

| Starting Material (2-Hydroxyacetophenone Derivative) | Product (Chromone-3-carbaldehyde Derivative) | Reported Yield (%) |

| 2-hydroxy-3-chloroacetophenone | 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde | 72%[4] |

| 2-hydroxyacetophenone | 4-Oxo-4H-chromene-3-carbaldehyde | Not specified[1] |

| 2-hydroxy-5-methylacetophenone | 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Not specified[1] |

| 2-hydroxy-3-nitro-5-chloro acetophenone | 6-Chloro-8-nitro-3-formyl-chromone | 71% |

Reaction Mechanism: The Vilsmeier-Haack Pathway

The mechanism of the Vilsmeier-Haack reaction is a well-established example of electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-hydroxy-3-chloroacetophenone attacks the electrophilic carbon of the Vilsmeier reagent.

-

Formation of an Iminium Salt Intermediate: This attack leads to the formation of an iminium salt intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the acetophenone derivative then attacks the carbon of the iminium salt in an intramolecular fashion, initiating the formation of the pyran ring.

-

Dehydration: Subsequent dehydration leads to the formation of the chromone ring system.

-

Hydrolysis: The second formyl group, which was introduced at the methyl group of the acetophenone, is present as an enamine or a related species. During the aqueous work-up, this is hydrolyzed to the final aldehyde.

-

Final Product: The process culminates in the formation of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Alternative Synthetic Considerations

While the Vilsmeier-Haack reaction is the preferred method, other classical formylation reactions could theoretically be employed, although their application to this specific substrate is not well-documented in the literature. These methods are generally used for the formylation of phenols and other activated aromatic rings.

-

Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[6][7] However, it often suffers from moderate yields and the formation of side products.

-

Gattermann Reaction: This method employs hydrogen cyanide and a Lewis acid catalyst to formylate aromatic compounds.[8][9] Due to the high toxicity of hydrogen cyanide, modifications using safer cyanide sources have been developed.

-

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent for phenols, typically resulting in ortho-formylation.[2][10] This reaction generally provides modest yields.

The prevalence of the Vilsmeier-Haack reaction in the literature for the synthesis of 3-formylchromones suggests its superior efficacy and substrate compatibility for this class of compounds.

Conclusion

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction, starting from 2-hydroxy-3-chloroacetophenone. This technical guide provides a detailed, step-by-step protocol for this transformation, along with insights into the synthesis of the requisite starting material and the underlying reaction mechanism. The reliability and efficiency of the Vilsmeier-Haack approach make it the method of choice for researchers and scientists requiring this valuable synthetic intermediate for applications in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chromone-3-Carbaldehydes via the Vilsmeier-Haack Reaction.

- Grokipedia. (n.d.). Duff reaction.

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

- Grokipedia. (n.d.). Gattermann reaction.

-

Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid-supported synthetic equivalents of 3-formylchromone and chromone. Retrieved from [Link]

-

Slideshare. (n.d.). Gattermann reaction. Retrieved from [Link]

- Grokipedia. (n.d.). Reimer–Tiemann reaction.

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Slideshare. (n.d.). Duff Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Fries Rearrangement for Acetophenone Synthesis.

- BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1,3-dicarbonyl compounds and their utilization in the synthesis of heterocyclic compounds.

-

TSI Journals. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. Retrieved from [Link]

-

RSC Publishing. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]

-

Sciforum. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]

-

SciSpace. (n.d.). advances in - heterocyclic chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Formylation. Retrieved from [Link]

-

PMC. (n.d.). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Abstract

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a reactive formyl group and a strategically placed chlorine atom on the chromone core, makes it a versatile building block. This technical guide provides an in-depth analysis of the essential starting materials and the core synthetic strategy for its preparation. We will dissect the widely employed Vilsmeier-Haack reaction, detailing the roles of the primary precursor and reagents, and provide a field-proven experimental protocol grounded in established chemical principles.[2][3] This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this synthesis.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and efficient method for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction.[2][4] This powerful formylation technique is ideally suited for electron-rich aromatic systems, such as the precursor used in this synthesis. The reaction ingeniously accomplishes both formylation at the C-3 position and the cyclization of the pyrone ring in a single pot.[3][5]

The process begins with the in situ formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6] This reagent then reacts with the activated aromatic ring of a substituted 2-hydroxyacetophenone. Subsequent intramolecular cyclization and hydrolysis during aqueous workup yield the final 3-formylchromone product.[5]

Caption: Synthetic workflow for 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Detailed Analysis of Starting Materials

The success of the synthesis hinges on the purity and correct selection of three key components: the phenolic precursor and the two reagents that form the Vilsmeier complex.

Primary Precursor: 2-Hydroxy-3-chloroacetophenone

This molecule is the foundational building block from which the chromone skeleton is constructed.

-

Causality of Selection: The substitution pattern of this precursor directly dictates the structure of the final product.

-

The hydroxyl group (-OH) is essential for the intramolecular cyclization that forms the pyranone ring of the chromone system.

-

The acetyl group (-COCH₃) provides the two carbon atoms (C-2 and C-3) of the pyranone ring.

-

The chlorine atom (-Cl) at the 3-position of the acetophenone ring remains on the benzene portion of the molecule and becomes the substituent at the 8-position of the final chromone product.[7] The use of an isomeric precursor, such as 2-hydroxy-5-chloroacetophenone, would result in the formation of 6-chloro-3-formylchromone.[1][8]

-

The synthesis of 2-hydroxy-3-chloroacetophenone itself is typically achieved through methods like the Fries rearrangement of a corresponding phenolic ester or the Friedel-Crafts acylation of 2-chlorophenol.[9][10]

Vilsmeier Reagent Precursors

The electrophile responsible for formylation is generated from the following two reagents.

-

N,N-Dimethylformamide (DMF): DMF serves a dual purpose in this reaction.

-

Reactant: It is the source of the formyl group (-CHO) that is ultimately installed at the C-3 position of the chromone.[5]

-

Solvent: It is an effective polar aprotic solvent that readily dissolves the acetophenone precursor and facilitates the reaction.[11] An excess of DMF is typically used to serve as the reaction medium.[7]

-

-

Phosphorus Oxychloride (POCl₃): This is the activating agent. It reacts with the amide oxygen of DMF, converting the otherwise unreactive amide into a highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3][6] Its role is purely catalytic in principle but it is used in stoichiometric or excess amounts to drive the reaction to completion.

Quantitative Data Summary

The molar ratios of the reactants are critical for achieving high yields and minimizing side products. The literature provides a well-established stoichiometry for this transformation.[7]

| Starting Material | Chemical Formula | Role | Typical Molar Ratio (Relative to Precursor) |

| 2-Hydroxy-3-chloroacetophenone | C₈H₇ClO₂ | Primary Precursor / Substrate | 1.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Formyl Source & Solvent | Used in large excess as solvent |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | Activating Agent for Vilsmeier Reagent | 2.5 |

Self-Validating Experimental Protocol

This protocol is synthesized from established literature procedures and incorporates best practices for safety and reproducibility.[7][12] The causality behind each step is explained to ensure a self-validating system.

Objective: To synthesize 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

Materials:

-

2-Hydroxy-3-chloroacetophenone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup (Büchner funnel, filter flask, etc.)

Step-by-Step Methodology:

-

Flask Preparation and Initial Cooling:

-

Action: Place N,N-dimethylformamide (e.g., 30 ml for an 11.1 mmol scale reaction) into a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[7]

-

Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling the DMF in an ice bath to 0 °C before adding the POCl₃ is a critical safety measure to control the reaction rate and prevent uncontrolled temperature escalation.

-

-

Vilsmeier Reagent Formation:

-

Action: Add phosphorus oxychloride (2.5 equivalents, e.g., 27.7 mmol) dropwise to the cooled, stirring DMF over a period of 5-10 minutes.[7] Maintain the temperature at or below 5 °C.

-

Causality: The slow, dropwise addition ensures that the heat generated during the formation of the electrophilic chloroiminium salt can be effectively dissipated by the ice bath, preventing degradation of the reagent and ensuring controlled formation.

-

-

Substrate Addition and Reaction:

-

Action: To the Vilsmeier reagent solution, add the 2-hydroxy-3-chloroacetophenone (1.0 equivalent, e.g., 11.1 mmol) portion-wise or as a concentrated solution in a minimal amount of DMF.[4]

-

Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16-24 hours.[7]

-

Causality: The reaction requires thermal energy to proceed to completion. Allowing the mixture to stir overnight at ambient temperature provides sufficient time for the electrophilic attack and subsequent cyclization to occur.

-

-

Reaction Quench and Product Precipitation:

-

Action: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 50 ml).[7]

-

Causality: This step serves two purposes. First, it hydrolyzes the iminium intermediate to the final aldehyde product. Second, it quenches any remaining reactive POCl₃. The product, being sparingly soluble in water, will precipitate out of the cold aqueous solution.

-

-

Isolation and Purification:

-

Action: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Action: Wash the collected solid thoroughly with cold water to remove any residual DMF and inorganic salts.

-

Action: Dry the product in vacuo to obtain the crude 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde.

-

Causality: A simple filtration and washing are often sufficient to obtain a product of high purity, demonstrating the efficiency of this synthetic route. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.[2]

-

Conclusion

The synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is reliably achieved through the Vilsmeier-Haack reaction. The foundational starting materials are 2-hydroxy-3-chloroacetophenone , which dictates the final substitution pattern, along with N,N-dimethylformamide and phosphorus oxychloride , which combine to generate the necessary formylating agent. A thorough understanding of the specific roles of these materials and adherence to a controlled, step-by-step protocol are paramount for the safe and high-yield production of this important chemical intermediate.

References

- Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. [Link not available]

-

Laca, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Kumar, R., Wadhwa, D., & Prakash, O. (2010). Beckmann Rearrangement of 2-Hydroxy-5-Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles. ResearchGate. Available at: [Link]

- General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. [Source link not directly available]

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Source link not directly available]

-

Organic Syntheses. 2,6-dihydroxyacetophenone. Available at: [Link]

-

PrepChem.com. Synthesis of 2-hydroxyacetophenone. Available at: [Link]

-

Wu, J., et al. (2011). Facile synthesis of chromeno[4,3-b]quinolin-6-ones from unexpected reactions of aryl isocyanides with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Organic & Biomolecular Chemistry, 9(21), 7485-7494. Available at: [Link]

-

Correddu, D., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express, 12(1), 72. Available at: [Link]

-

Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. Available at: [Link]

-

ResearchGate. 2,6-Dihydroxyacetophenone. Available at: [Link]

-

Ambartsumyan, A. A., et al. (2011). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry, 47, 562-567. Available at: [Link]

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed. Available at: [Link]

-

PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. Available at: [Link]

-

Organic Syntheses. coumarone. Available at: [Link]

-

Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2015). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 31(3), 1543-1549. Available at: [Link]

-

Al-Salahi, R., Marzouk, M., & Abuelizz, H. (2015). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate. Available at: [Link]

-

Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48119-48130. Available at: [Link]

-

PubChem. 6-Chloro-3-formylchromone. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. sciforum.net [sciforum.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of the Aldehyde Group in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity of the aldehyde moiety in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. This versatile building block, a member of the 3-formylchromone family, is of significant interest in medicinal chemistry and organic synthesis due to its potential as a precursor to a wide array of biologically active heterocyclic compounds. We will delve into the electronic properties governing its reactivity and provide detailed, field-proven insights into its key transformations, including nucleophilic additions, condensation reactions, and olefination strategies.

Molecular Architecture and Electronic Landscape: The Heart of Reactivity

8-Chloro-4-oxo-4H-chromene-3-carbaldehyde possesses a unique electronic architecture that dictates the reactivity of its constituent functional groups. The chromone core, an electron-withdrawing system, significantly influences the chemistry of the C3-aldehyde. The molecule's atoms are essentially coplanar, which facilitates π-conjugation throughout the bicyclic system.[1][2]

The key to understanding the aldehyde's reactivity lies in the concept of electrophilicity. The chromone ring system, particularly the C4-carbonyl group, exerts a strong electron-withdrawing effect. This effect is relayed through the C2-C3 double bond to the C3-aldehyde group, rendering the formyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Furthermore, the 8-chloro substituent, through its inductive electron-withdrawing effect, further enhances the electrophilicity of the aromatic ring and, to a lesser extent, the aldehyde carbon.[4][5]

This pronounced electrophilicity makes 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde a valuable synthon for constructing complex molecular scaffolds. The principal sites of nucleophilic attack are the C2, C4, and the formyl carbon atoms.[6]

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxy-3-chloroacetophenone.[1] This one-pot reaction involves a double formylation followed by cyclization.

Experimental Protocol: Vilsmeier-Haack Synthesis

-

Reagent Preparation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF, maintaining the temperature between 0-5 °C. Stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Reaction with Acetophenone: Dissolve 2-hydroxy-3-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to afford 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. A yield of 72% has been reported for this procedure.[1]

Key Transformations of the Aldehyde Group

The highly electrophilic nature of the aldehyde carbon in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde allows for a diverse range of chemical transformations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of the aldehyde with an active methylene compound in the presence of a weak base.[7][8] This reaction with 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde provides access to a variety of substituted alkenes, which are themselves valuable intermediates.[3][9]

Workflow for Knoevenagel Condensation

Caption: Simplified mechanism of the Wittig reaction.

-

Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. Add a strong base (e.g., n-butyllithium, sodium hydride) at low temperature to generate the ylide.

-

Reaction with Aldehyde: Dissolve 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide. [10][11]

Schiff Base Formation: Synthesis of Imines

The reaction of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde with primary amines leads to the formation of Schiff bases (imines). [12][13]These compounds are valuable intermediates for the synthesis of various nitrogen-containing heterocycles and can also serve as ligands in coordination chemistry.

It is crucial to note that the reaction of 3-formylchromones with primary amines can be solvent-dependent. In some cases, particularly with aromatic amines in alcoholic solvents, a nucleophilic attack at the C2 position of the chromone ring can occur, leading to ring-opened products or rearranged 4-chromanone derivatives.

-

Reaction Setup: Dissolve 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Reflux the mixture for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon cooling, the Schiff base product often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Reduction of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol. While standard reducing agents like sodium borohydride can be employed, other systems have also been investigated. For instance, the reduction of 4-oxo-4H-chromene-3-carbaldehyde with pentacarbonyliron (Fe(CO)₅) in the presence of HMPA has been reported to yield a dimeric product, 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, among others. [6]This highlights the potential for complex reductive transformations.

For a straightforward reduction to the corresponding alcohol, 3-(hydroxymethyl)-8-chloro-4H-chromen-4-one, milder and more selective reducing agents are preferable.

-

Reaction Setup: Dissolve 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent like methanol or ethanol.

-

Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water or dilute acid.

-

Isolation: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the organic layer and concentrate to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

Conclusion and Future Outlook

The aldehyde group in 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a highly versatile and reactive handle for the synthesis of a diverse array of complex molecules. Its pronounced electrophilicity, enhanced by the electron-withdrawing nature of the chromone core and the 8-chloro substituent, makes it an ideal substrate for a variety of nucleophilic addition and condensation reactions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block. Future research will undoubtedly uncover novel transformations and applications of this and related 3-formylchromones, further expanding the toolkit of medicinal and synthetic chemists.

References

-

Gašparová, R., & Lácová, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-960. ([Link])

-

Gašparová, R., & Lácová, M. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules (Basel, Switzerland), 10(8), 937–960. ([Link])

-

Ibrahim, M. A., Abdel-Megid, M., Farouk, O., El-Gohary, N. M., Nabeel, A. I., Attai, M. M. A., & Badrana, A. (2021). Nucleophilic reactions with 3-formylchromones: A decade update. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1163-1180. ([Link])

-

Raczuk, E., et al. (2014). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines. Journal of Molecular Structure, 1074, 47-56. ([Link])

-

Sosnovskikh, V. Y., & Melnikov, M. V. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds, 57(8), 759-773. ([Link])

-

Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). ([Link])

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. ([Link])

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o743. ([Link])

-

Martínez-Cifuentes, M., Weiss-López, B., & Araya-Maturana, R. (2014). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Journal of Chemistry, 2014, 1-8. ([Link])

-

Hill, N. J., & Tunoori, A. R. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(3), 32-36. ([Link])

-

Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 451-455. ([Link])

-

Ibrahim, M. A., et al. (2021). Nucleophilic reactions with 3-formylchromones: A decade update. Request PDF. ([Link])

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table. ([Link])

-

Islam, M. R., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164. ([Link])

-

Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. ([Link])

-

Wikipedia. (n.d.). Knoevenagel condensation. ([Link])

-

Rupainwar, R., et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-429. ([Link])

-

Ishikawa, Y. (2014). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. PubMed. ([Link])

-

Kumar, A., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl). New Journal of Chemistry, 43(28), 11219-11227. ([Link])

-

Deb, B., & Deb, A. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6), c629-c635. ([Link])

-

Bakr, M. F., et al. (2021). One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 10(1), 1-8. ([Link])

-

Berber, H., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. ([Link])

-

Uddin, M. N., et al. (2014). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 4(3), 221-230. ([Link])

-

Mishra, N. P., et al. (2023). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. ([Link])

-

Ishikawa, Y. (2014). 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o831. ([Link])

-

Ishikawa, Y. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o774. ([Link])

-

Ishikawa, Y. (2015). Crystal structure of 8-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o572-o573. ([Link])

-

Wang, Y., et al. (2013). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Advanced Materials Research, 781-784, 329-332. ([Link])

-

Ishikawa, Y. (2014). electronic reprint 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate. ([Link])

Sources

- 1. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciepub.com [sciepub.com]

- 12. jetir.org [jetir.org]

- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of Chromone Derivatives

The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a vast array of natural products and synthetic compounds that exhibit significant and diverse pharmacological potential.[1][2] Naturally occurring in plants and fungi, chromone derivatives play roles in defense mechanisms and pigmentation.[3] However, their synthetic analogues have captured the intense focus of researchers, demonstrating a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4][5]

The versatility of the chromone nucleus, which allows for strategic substitution at various positions, is key to its success.[4] These modifications critically influence the resulting pharmacological profile, enabling the fine-tuning of molecules to target specific biological pathways or receptors. This technical guide provides a comprehensive overview of the core biological activities of chromone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows, designed for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chromone derivatives have emerged as promising candidates for anticancer drug development, exhibiting significant cytotoxic effects against a range of cancer cell lines.[1][6] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[1][4]

Mechanisms of Action

A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling and proliferation.[1][7] For instance, certain derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to reduced cell growth and the induction of apoptosis.[1][4] Another critical mechanism involves the intrinsic apoptosis pathway. Some chromone compounds induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3, a key executioner of apoptosis.[6]

Caption: Anti-inflammatory mechanisms of chromones via inhibition of ROS, p38 MAPK, and COX pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats